Clove 3
Description
Contextual Significance of Natural Product Chemistry in Bioscience
Natural product chemistry occupies a pivotal role in the advancement of the physical and biological sciences. ekb.eg This discipline focuses on the isolation, structural elucidation, synthesis, and investigation of chemical substances produced by living organisms. wikipedia.org These naturally occurring compounds, sourced from plants, animals, and microorganisms, have historically been and continue to be a significant reservoir of therapeutic agents, agricultural chemicals, and essential tools for chemical biology. The structural diversity and complexity inherent in natural products provide a vast and unique chemical space for exploration. researchgate.net
The study of natural products has been instrumental in the development of organic chemistry, often providing challenging targets for total synthesis and pushing the boundaries of synthetic methodologies. wikipedia.org Beyond the chemical synthesis, understanding the intricate biosynthetic pathways that lead to these complex molecules in nature offers profound insights into biochemical processes. In the realm of bioscience, natural products are crucial for drug discovery and development, with many serving as lead compounds for new pharmaceuticals. researchgate.netmdpi.com Their evolved affinity and specificity for biological macromolecules make them potent modulators of cellular functions. researchgate.net The investigation into natural products, therefore, not only expands our knowledge of the chemical world but also provides invaluable tools for understanding and manipulating biological systems.
Overview of Chromone (B188151) Derivatives in Phytochemistry
Chromones, characterized by a benzo-γ-pyrone skeleton, represent a significant class of oxygen-containing heterocyclic compounds widely distributed in the plant kingdom and to a lesser extent in fungi and bacteria. nih.govmdpi.com In phytochemistry, chromone derivatives are recognized as a diverse group of secondary metabolites with a wide array of biological activities. nih.govijrar.org These compounds are often found as glycosides, where a sugar moiety is attached to the chromone core, forming either O-glycosides or C-glycosides. nih.govontosight.ai
Chromone glycosides are particularly prevalent in botanical families such as Apiaceae, Fabaceae, Myrtaceae, and Asphodelaceae. nih.gov The biosynthesis of the chromone nucleus typically follows the acetate (B1210297) pathway. nih.gov Thousands of chromone derivatives have been identified from both natural sources and synthetic efforts, with many plant genera like Aloe, Aquilaria, and Hypericum being rich sources. researcher.life The structural variations within this class, including different substitution patterns on the chromone ring and diverse glycosidic linkages, contribute to their broad spectrum of biological functions, which include anti-inflammatory, antimicrobial, and antioxidant properties. ontosight.ai
Historical Perspective on Isobiflorin Research Trajectory
Isobiflorin is a naturally occurring chromone C-glycoside. nih.gov Its chemical structure is 5,7-dihydroxy-2-methylchromone-8-C-β-D-glucopyranoside. biosynth.com The initial research focus on isobiflorin has been centered on its isolation and characterization from various plant sources. It has been identified in the aerial parts of Abrus mollis, the flower buds of Syzygium aromaticum (cloves), the leaves of Kunzea ambigua, and the leaves of Eucalyptus globulus. nih.gov
Early investigations were primarily concerned with the structural elucidation of isobiflorin and its related compounds, often as part of broader phytochemical screenings of medicinal plants. More recent research has shifted towards investigating its biological activities. For instance, studies have explored its potential as an anti-inflammatory agent, noting its ability to inhibit the production of prostaglandin (B15479496) E2 (PGE2) induced by lipopolysaccharides (LPS). nih.govmedchemexpress.com Furthermore, its role as a dengue virus (DENV) protease inhibitor has been investigated, although it was found to be a weaker inhibitor compared to other compounds isolated from cloves. acs.orgnih.gov A 2019 study also reported the isolation of isobiflorin from Abrus cantoniensis and evaluated its cytotoxicity. figshare.com More recently, its potential application as an antidepressant has been explored. google.com
Scope and Academic Focus of Isobiflorin Investigations
The academic investigation of isobiflorin has primarily been within the fields of phytochemistry, pharmacology, and organic chemistry. Research has focused on several key areas:
Isolation and Structural Elucidation: A significant portion of the research has been dedicated to the isolation of isobiflorin from various plant species and the determination of its chemical structure using spectroscopic methods like NMR and mass spectrometry. figshare.com
Biological Activity Screening: A major focus of academic studies has been the evaluation of isobiflorin's biological properties. This includes its anti-inflammatory effects, with studies measuring its impact on inflammatory mediators. nih.govmedchemexpress.com Its antiviral potential, specifically against the dengue virus protease, has also been a subject of investigation. acs.orglums.edu.pk
Pharmacological Potential: Building on the biological activity screenings, some research has delved into the pharmacological potential of isobiflorin. For example, its effects on cellular pathways, such as the inactivation of STAT1 in macrophages, have been studied in the context of its anti-inflammatory action. medchemexpress.com There is also emerging research into its potential as an antidepressant. google.com
Phytochemical Profiling: Isobiflorin is often studied as part of the broader phytochemical profile of medicinal plants. This research helps to understand the chemical composition of these plants and identify the compounds responsible for their traditional uses. nih.govtjnpr.org
The research on isobiflorin is typically bioassay-guided, where the isolation and purification of the compound are directed by its observed biological activity. acs.org
Chemical and Physical Properties of Isobiflorin
| Property | Value | Source |
| Chemical Formula | C16H18O9 | biosynth.com |
| Molecular Weight | 354.31 g/mol | biosynth.com |
| IUPAC Name | 5,7-dihydroxy-2-methyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | nih.gov |
| CAS Number | 152041-16-2 | biosynth.com |
| Boiling Point | 645.80 °C | biosynth.com |
| Synonyms | 5,7-Dihydroxy-2-methylchromone-8-C-beta-D-glucopyranoside, 8-β-D-Glucopyranosyl-5,7-dihydroxy-2-methyl-4H-1-benzopyran-4-one | biosynth.com |
Natural Sources of Isobiflorin
| Plant Source | Part of Plant |
| Abrus mollis | Aerial parts |
| Syzygium aromaticum (Clove) | Flower buds |
| Kunzea ambigua | Leaves |
| Eucalyptus globulus | Leaves |
| Eugenia caryophyllata | Flower buds |
| Abrus cantoniensis | Not specified |
| Baeckea frutescens | Not specified |
| Dryopteris crassirhizoma | Not specified |
Source: nih.govfigshare.comnih.gov
Reported Biological Activities of Isobiflorin
| Biological Activity | Finding |
| Anti-inflammatory | Inhibits LPS-induced production of nitric oxide (NO) and prostaglandin E2 (PGE2). nih.gov The IC50 value for PGE2 production inhibition is 46.0 μM. medchemexpress.com |
| Antiviral | Shows inhibitory activity against dengue virus (DENV) protease, though weaker than other compounds like eugeniin (B1212729). acs.org |
| Cytotoxicity | Evaluated for cytotoxicity against SMMC-7721 and MHCC97-H cell lines. figshare.com |
| Antidepressant | Shows potential antidepressant effects in mouse models. google.com |
Structure
3D Structure
Properties
CAS No. |
152041-16-2 |
|---|---|
Molecular Formula |
C16H18O9 |
Molecular Weight |
354.31 g/mol |
IUPAC Name |
5,7-dihydroxy-2-methyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C16H18O9/c1-5-2-6(18)10-7(19)3-8(20)11(15(10)24-5)16-14(23)13(22)12(21)9(4-17)25-16/h2-3,9,12-14,16-17,19-23H,4H2,1H3/t9-,12-,13+,14-,16+/m1/s1 |
InChI Key |
UDTUCCXZNVRBEJ-PBVFJORSSA-N |
Isomeric SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)C3C(C(C(C(O3)CO)O)O)O |
Synonyms |
5,7-Dihydroxy-2-methylchromone-8-C-beta-D-glucopyranoside; 8-β-D-Glucopyranosyl-5,7-dihydroxy-2-methyl-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Phytogeographical Distribution and Botanical Sourcing of Isobiflorin
Isobiflorin has been isolated from several plant families, with a notable prevalence in the Myrtaceae and Fabaceae families. Its presence is not limited to a specific geographical region, as the identified plant sources are native to diverse climates and continents.
Identification of Primary Plant Species Yielding Isobiflorin
Syzygium aromaticum (Clove) as a Prominent Source
The flower buds of Syzygium aromaticum, commonly known as cloves, are a significant and well-documented source of isobiflorin. researchgate.netaip.orgtjnpr.orgacs.orgsemanticscholar.orgacs.orgresearchgate.netmdpi.com Native to Indonesia, cloves are now cultivated in various parts of the world. researchgate.net Studies have consistently identified isobiflorin as one of the non-volatile phenolic compounds present in clove extracts. researchgate.netaip.orgtjnpr.org Research has shown that isobiflorin, along with other compounds like biflorin (B1666995) and eugeniin (B1212729), can be isolated from the flower buds. acs.orgacs.org Specifically, ethanol (B145695) extracts of clove flower buds have been found to contain isobiflorin. tjnpr.org
Other Botanical Sources and Genera
Beyond cloves, isobiflorin has been identified in a variety of other plant species:
Abrus mollis Hance: This plant, a member of the Leguminosae family, is primarily found in regions like Guangdong, Guangxi, Fujian, and Hainan in China. magtechjournal.com Isobiflorin, along with biflorin, has been isolated and identified from the aerial parts of Abrus mollis. magtechjournal.comnih.govijournals.cn
Kunzea ambigua (Tick Bush): Native to the cool coastal areas of South-East Australia, Kunzea ambigua is a shrub belonging to the Myrtaceae family. nih.govresearchgate.netscispace.combonsai-bci.com The leaves of this plant are a known source of isobiflorin. semanticscholar.orgnih.gov
Eucalyptus globulus (Blue Gum): Isobiflorin has been isolated from the acetone (B3395972) extracts of the dried leaves and the bark of this well-known Australian tree. semanticscholar.orgnih.govresearchgate.netresearchgate.net
Ficus sycomorus (Sycamore Fig): Found across Africa, from South Africa and Namibia to Ethiopia and Senegal, the leaves of the Sycamore fig have been identified as a source of isobiflorin for the first time in a 2018 study. up.ac.zaup.ac.zafigweb.org
Artemisia absinthium (Wormwood): A derivative of isobiflorin, 7-methoxy-isobiflorin, has been isolated from the aerial parts of this plant. connectjournals.com Artemisia absinthium is native to temperate regions of Eurasia and Northern Africa. researchgate.net
Euscaphis japonica (Japanese Bladdernut): Isobiflorin has been identified in the fruit of Euscaphis japonica, a deciduous shrub or small tree found in the forests and mountains of Fujian, China. ncsu.eduresearchgate.netresearchgate.net Specifically, it has been isolated from Euscaphis japonica var. wupingensis. ncsu.eduresearchgate.netresearchgate.net
Dryopteris crassirhizoma (Thick-stemmed Wood Fern): This fern has also been reported as a source of isobiflorin. chemfaces.comnih.gov
Biosynthetic Origins within Plant Tissues
The biosynthesis of chromones, the class of compounds to which isobiflorin belongs, generally follows the acetic acid pathway. semanticscholar.org This involves the condensation of acetate (B1210297) molecules. semanticscholar.org More specifically, the isoflavonoid (B1168493) biosynthetic pathway, which shares precursors with chromones, originates from the flavonoid biosynthesis pathway. frontiersin.orgnih.govnih.govgenome.jp The specific enzymes and complete biosynthetic pathway leading to isobiflorin in various plant tissues are still areas of ongoing research. However, the localization of isobiflorin in different plant parts, such as the flower buds of Syzygium aromaticum, the leaves of Kunzea ambigua and Eucalyptus globulus, and the fruit of Euscaphis japonica, suggests that its synthesis occurs in various tissues depending on the plant species. acs.orgsemanticscholar.orgnih.govncsu.eduresearchgate.netresearchgate.net
Chemodiversity within Related Plant Extracts
Plant extracts containing isobiflorin often exhibit a rich chemodiversity, with a variety of other secondary metabolites present. This chemical complexity is a hallmark of natural product extracts. researchgate.netnih.gov
In Syzygium aromaticum, for example, isobiflorin is found alongside a plethora of other compounds. These include other chromones like biflorin, as well as tannins such as eugeniin, and various flavonoids and phenolic acids like gallic acid. researchgate.netaip.orgacs.org
Similarly, extracts of Euscaphis japonica var. wupingensis that yield isobiflorin also contain biflorin, other chromone (B188151) derivatives, and a range of tannins, including eugeniin and ellagic acid. ncsu.eduresearchgate.net
The extract of Abrus mollis not only contains isobiflorin and biflorin but also flavonoids, triterpenoids, and alkaloids. magtechjournal.com In Artemisia absinthium, a derivative of isobiflorin is found with other phenolic compounds like casticin (B192668) and artemetin. connectjournals.com
This co-occurrence of diverse chemical entities within a single plant extract highlights the intricate metabolic networks within these botanical sources. The chemical profile of an extract is highly dependent on the plant species, the specific part of the plant used, and even the geographical location and environmental conditions. researchgate.net
Table of Botanical Sources for Isobiflorin
| Plant Species | Common Name | Family | Plant Part(s) Containing Isobiflorin | Geographical Distribution |
|---|---|---|---|---|
| Syzygium aromaticum | Clove | Myrtaceae | Flower buds | Native to Indonesia, cultivated worldwide |
| Abrus mollis Hance | Fabaceae | Aerial parts | China (Guangdong, Guangxi, Fujian, Hainan) | |
| Kunzea ambigua | Tick Bush | Myrtaceae | Leaves | South-East Australia |
| Eucalyptus globulus | Blue Gum | Myrtaceae | Leaves, bark | Australia |
| Ficus sycomorus | Sycamore Fig | Moraceae | Leaves | Africa |
| Artemisia absinthium | Wormwood | Asteraceae | Aerial parts (as 7-methoxy-isobiflorin) | Eurasia, Northern Africa |
| Euscaphis japonica | Japanese Bladdernut | Staphyleaceae | Fruit | China (Fujian) |
| Dryopteris crassirhizoma | Thick-stemmed Wood Fern | Dryopteridaceae | Not specified | Not specified |
Advanced Methodologies for Isobiflorin Isolation and Purification
Solvent Extraction Protocols for Isobiflorin Enrichment
Solvent extraction is a fundamental first step to separate isobiflorin and other phenolic compounds from the complex plant matrix. The process leverages the differing solubilities of various phytochemicals in solvents of increasing polarity to achieve initial enrichment. phcogrev.comphenomenex.com
A common and effective protocol involves sequential liquid-liquid extraction. phenomenex.com An initial crude extract, often prepared using ethanol (B145695), is suspended in an aqueous solution and then partitioned sequentially with a series of immiscible organic solvents. acs.org This systematic process separates compounds based on their polarity.
A typical sequential extraction procedure is as follows:
Hexane Fractionation: The aqueous suspension of the crude extract is first washed with hexane, a non-polar solvent. This step effectively removes highly non-polar compounds like fats, waxes, and some pigments. acs.org
Chloroform (B151607) Fractionation: The remaining aqueous layer is then extracted with chloroform, a solvent of intermediate polarity. This separates a range of compounds that are less polar than isobiflorin. acs.org
Ethyl Acetate (B1210297) Fractionation: Following the chloroform wash, the aqueous layer is extracted with ethyl acetate. Isobiflorin, along with other moderately polar flavonoids and phenolic compounds, partitions into this ethyl acetate fraction. acs.org
Aqueous Fraction: The final remaining aqueous fraction contains the most polar compounds, such as sugars and glycosides. The ethyl acetate fraction, now significantly enriched with isobiflorin, is evaporated to dryness and carried forward for further chromatographic purification. acs.org
This enrichment strategy is critical as it reduces the complexity of the mixture, making subsequent high-resolution purification steps more efficient and effective. nih.gov
Chromatographic Separation Techniques
Chromatography is an indispensable tool for the high-resolution separation and purification of isobiflorin from the enriched solvent fractions. hilarispublisher.com A combination of different chromatographic methods is typically employed to achieve high purity.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the final purification and quantification of isobiflorin. wikipedia.org Specifically, semi-preparative reversed-phase HPLC (RP-HPLC) is highly effective. In this method, the enriched extract is injected into a column packed with a non-polar stationary phase, such as C18. acs.org
A gradient mobile phase, typically composed of water and a more non-polar organic solvent like methanol (B129727) or acetonitrile, is used. The process starts with a high concentration of the polar solvent (water), and the concentration of the organic solvent is gradually increased over time. acs.org This gradient elution allows for the separation of compounds based on their hydrophobicity; less polar compounds are retained longer on the column and elute later. Isobiflorin can be isolated by collecting the fraction that elutes at its specific retention time, monitored by a UV detector. acs.org
Table 1: Example of Semi-Preparative HPLC Parameters for Isobiflorin Purification
| Parameter | Specification | Purpose |
|---|---|---|
| Column | Semi-preparative C18 (e.g., 10 x 250 mm) | Stationary phase for separating compounds based on polarity. acs.org |
| Mobile Phase | Water (A) and Methanol (B) | Solvents that carry the sample through the column. acs.org |
| Gradient Elution | Linear gradient from 100% Water to 100% Methanol | Gradually changes solvent polarity to elute compounds with different affinities. acs.org |
| Flow Rate | ~3.0 mL/min | Controls the speed of separation and retention time. acs.org |
| Detection | UV at 277 nm | Monitors the column eluate for the presence of isobiflorin. acs.org |
This interactive table summarizes typical conditions for the HPLC purification of Isobiflorin.
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a highly selective and sensitive analytical technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.orgtechnologynetworks.com While primarily used for identification and quantification, its principles are integral to the fractionation process. After initial separation by column chromatography, fractions are often analyzed by LC-MS/MS to identify which ones contain isobiflorin. researchgate.net
Table 2: Components and Function of an LC-MS/MS System
| Component | Function |
|---|---|
| Liquid Chromatograph (LC) | Separates individual compounds from a mixture based on their physical and chemical properties. wikipedia.org |
| Ion Source (e.g., ESI) | Converts the separated compounds eluting from the LC into gaseous ions. nih.gov |
| First Mass Analyzer (Q1) | Selects only the ions with the specific mass-to-charge ratio (m/z) of the target compound (e.g., isobiflorin). |
| Collision Cell (q2) | Fragments the selected parent ions by colliding them with an inert gas. technologynetworks.com |
| Second Mass Analyzer (Q3) | Separates the resulting fragment ions, creating a unique mass spectrum for identification. technologynetworks.com |
| Detector | Detects the fragment ions and generates a signal that is processed into a mass spectrum. nih.gov |
This interactive table outlines the key components of an LC-MS/MS system used for compound identification during fractionation.
Column chromatography is a fundamental preparative technique used for the initial fractionation of the enriched solvent extract before HPLC. hilarispublisher.com Two common stationary phases used in the isolation of isobiflorin are silica (B1680970) gel and Sephadex LH-20. researchgate.netscience.govscience.gov
Silica Gel Chromatography: This is a type of normal-phase chromatography where the stationary phase (silica gel) is polar. A non-polar mobile phase is used to elute the compounds. Less polar compounds travel through the column faster, while more polar compounds like isobiflorin are retained more strongly and elute later. A gradient of increasing solvent polarity is often used to sequentially elute compounds of interest. scispace.com
Sephadex LH-20 Chromatography: Sephadex LH-20 is a lipophilic, cross-linked dextran (B179266) gel used for size-exclusion and partition chromatography. bas.bg It is particularly effective for separating phenolic compounds. When using a solvent like methanol, it can separate compounds based on a combination of size and polarity, effectively removing tannins and other larger molecules from the fractions containing isobiflorin. science.govbas.bg
Often, these two methods are used sequentially. An extract may first be fractionated on a silica gel column, and the resulting isobiflorin-containing fractions are then pooled and further purified on a Sephadex LH-20 column to remove different types of impurities. scispace.com
Table 3: Comparison of Silica Gel and Sephadex LH-20 in Isobiflorin Purification
| Feature | Silica Gel Chromatography | Sephadex LH-20 Chromatography |
|---|---|---|
| Principle of Separation | Adsorption (Normal-Phase) | Size-Exclusion and Partition |
| Stationary Phase | Polar (Silicon Dioxide) | Lipophilic Dextran Gel |
| Typical Mobile Phase | Non-polar solvents (e.g., Chloroform:Methanol mixtures) scispace.com | Polar organic solvents (e.g., Methanol) bas.bg |
| Primary Use | Separation based on polarity. scispace.com | Removal of high molecular weight impurities (e.g., tannins) and separation of phenolics. science.govbas.bg |
This interactive table compares the key features of Silica Gel and Sephadex LH-20 column chromatography.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Fractionation
Purity Assessment of Isolated Isobiflorin
After the final purification step, assessing the purity of the isolated isobiflorin is essential. This is typically achieved using a combination of analytical techniques to confirm both purity and structural identity.
High-Performance Liquid Chromatography (HPLC): The purity of the final compound is often determined by analytical HPLC. A sharp, single, symmetrical peak on the chromatogram indicates a high degree of purity. Purity is quantified by calculating the peak area of the compound relative to the total area of all peaks in the chromatogram, with purities of >98% being a common standard for reference compounds. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition of the isolated compound. It provides a highly accurate mass measurement, which can be used to determine the molecular formula of isobiflorin (C₂₉H₃₂O₁₁) with a very low margin of error (typically <5 ppm).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical structure of the molecule. The obtained spectra for the isolated compound are compared with published data for isobiflorin to confirm its structural identity unequivocally.
Together, these methods provide comprehensive validation of both the purity and the chemical structure of the isolated isobiflorin.
Elucidation of Isobiflorin Chemical Structure and Spectroscopic Characterization
Mass Spectrometry (MS) Characterization
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of a compound and for obtaining structural information through fragmentation analysis. thermofisher.com
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like isobiflorin. In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. ESI typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the direct determination of the molecular weight. nih.gov
Electron Ionization (EI-MS) is a harder ionization technique where the sample is bombarded with high-energy electrons in the gas phase. This process not only ionizes the molecule but also causes extensive fragmentation. While EI-MS can provide a detailed fragmentation pattern useful for structural elucidation, it may not always show a clear molecular ion peak for less stable molecules.
The fragmentation of a molecule in a mass spectrometer is not random but follows predictable pathways based on the molecule's structure. libretexts.orgsavemyexams.com Analyzing the fragmentation pattern can provide a "fingerprint" of the molecule, confirming its identity and revealing structural details. thermofisher.comproteinmetrics.com
In the case of isobiflorin, tandem mass spectrometry (MS/MS) is often employed. In an MS/MS experiment, the molecular ion (or a specific precursor ion) is selected and then subjected to fragmentation. thermofisher.com The resulting product ions are then analyzed. The fragmentation of isobiflorin, a C-glucoside, often involves characteristic losses of water molecules and cross-ring cleavages within the glucose moiety. semanticscholar.orgaip.org The fragmentation pattern of the chromone (B188151) core also provides confirmatory structural information. By comparing the observed fragmentation pattern with known fragmentation pathways for similar compounds, the structure of isobiflorin can be confidently confirmed. researchgate.netdiva-portal.org For example, the fragmentation of isobiflorin and its isomer, biflorin (B1666995), can be similar, but subtle differences in their fragmentation patterns can help to distinguish between them. aip.org
Electrospray Ionization (ESI) and Electron Ionization (EI-MS)
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. msu.eduresearchgate.net The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. mdpi.com The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the system of conjugated double bonds known as a chromophore. researchgate.netmdpi.com
The core structure of isobiflorin is based on a 5,7-dihydroxy-2-methyl-chromone skeleton. This chromone system constitutes the primary chromophore responsible for its characteristic UV absorption. Generally, chromones display several strong absorption bands in the UV region, typically between 200 and 320 nm. dovepress.comrasayanjournal.co.in For instance, the parent compound 2-methyl-5,7-dihydroxychromone exhibits absorption maxima (λmax) at 250, 255, 295, and 325 nm. Other related chromone derivatives show distinct absorption bands at wavelengths such as 223, 242, and 330 nm. ncsu.edu Another study on a chromone glycoside derivative reported absorption peaks at 229 nm and 279 nm, which are attributed to n-π* transitions of the carbonyl group. nih.gov
While a specific, high-resolution UV-Vis spectrum for pure isobiflorin is not detailed in the available literature, based on the extensive data for related chromone glycosides, its spectrum is expected to show a complex pattern of absorption bands within the 220–330 nm range, consistent with the electronic transitions of its substituted chromone nucleus. dovepress.comrasayanjournal.co.inncsu.edu
Comparative Spectroscopic Analysis with Related Chromone Glycosides (e.g., Biflorin)
Isobiflorin is frequently co-isolated from natural sources, such as the flower buds of Syzygium aromaticum (cloves) and the fruit of Euscaphis japonica, with a closely related compound named biflorin. researchgate.nethmdb.caresearchgate.net Spectroscopic data confirms that isobiflorin and biflorin are structural isomers, both having the same molecular formula of C₁₆H₁₈O₉. researchgate.net Both compounds are chromone C-glycosides, meaning they share the same fundamental 5,7-dihydroxy-2-methyl-chromone core and a glucose moiety.
The structural difference between these isomers lies in the position of the C-glycosidic bond that links the glucose unit to the chromone A-ring. In isobiflorin, the glucose is attached at the C-8 position, whereas in biflorin, it is attached at the C-6 position. This difference in connectivity leads to subtle but measurable distinctions in their spectroscopic signatures, particularly in their NMR spectra.
The available ¹H and ¹³C NMR data for isobiflorin, recorded in DMSO-d₆, are presented below. These assignments are crucial for confirming the substitution pattern of the molecule.
Table 1. ¹H and ¹³C NMR Spectroscopic Data for Isobiflorin (in DMSO-d₆).
| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |
|---|---|---|
| 2 | 167.2 | - |
| 3 | 107.5 | 6.16 (s) |
| 4 | 182.0 | - |
| 4a | 103.3 | - |
| 5 | 160.4 | - |
| 5-OH | - | 13.00 (s) |
| 6 | 98.6 | 6.20 (s) |
| 7 | 163.3 | - |
| 8 | 104.5 | - |
| 8a | 156.4 | - |
| 11 (2-CH₃) | 19.8 | 2.33 (s) |
| 1' | 73.2 | 4.61 (d, 9.6) |
| 2' | 70.9 | 3.86 (br t, 9.0) |
| 3' | 78.6 | 3.20 (t, 7.8) |
| 4' | 70.5 | 3.14-3.16 (m) |
| 5' | 81.3 | 3.14-3.16 (m) |
| 6'a | 61.4 | 3.67 (d, 10.8) |
| 6'b | 3.40 (dd, 10.8, 4.8) |
Data sourced from ACG Publications.
This detailed spectroscopic characterization is fundamental to distinguishing isobiflorin from its isomers like biflorin and underpins any further investigation into its chemical and biological properties. researchgate.net
Biogenetic Pathways and Mechanistic Enzymology of Isobiflorin Biosynthesis
Acetic Acid Pathway as a Precursor Route
The foundational building blocks for the isobiflorin scaffold are supplied by the acetic acid pathway. nih.gov In this pathway, acetyl coenzyme A (acetyl-CoA), often referred to as 'active acetate', serves as the primary precursor. researchgate.net Acetyl-CoA is carboxylated to form malonyl-CoA, the direct two-carbon donor for the elongation of the polyketide chain. Chromones are typically biosynthesized from the condensation of multiple acetate (B1210297) units, establishing this pathway as the critical starting point for the formation of the core chromone (B188151) structure. nih.govCurrent time information in Chatham County, US. For isobiflorin, this involves the assembly of a five-unit polyketide chain. nih.govnih.gov
Role of Polyketide Synthases (e.g., Pentaketide (B10854585) Chromone Synthase (PCS))
Polyketide synthases (PKSs) are crucial enzymes that catalyze the assembly of polyketide chains from acyl-CoA precursors. beilstein-journals.orgnih.gov The biosynthesis of the isobiflorin aglycone is mediated by a specific type III PKS known as Pentaketide Chromone Synthase (PCS). nih.govgoogle.com A novel PCS was identified in Aloe arborescens that specifically catalyzes the formation of a pentaketide chromone from five molecules of malonyl-CoA. google.com
PCS initiates the process by catalyzing five sequential decarboxylative condensations of malonyl-CoA units. nih.govnih.gov While acetyl-CoA can serve as a starter substrate, it is considered a poor one for PCS. nih.govnih.gov The enzyme controls the length of the polyketide chain, ensuring a pentaketide intermediate is formed, which is the requisite precursor for the chromone ring system of isobiflorin. google.com The final product of the PCS-catalyzed reaction is the aglycone, 5,7-dihydroxy-2-methylchromone. nih.govgoogle.com
Table 1: Key Enzymes in Isobiflorin Biosynthesis
| Enzyme Name | Abbreviation | Enzyme Class | Role |
| Pentaketide Chromone Synthase | PCS | Polyketide Synthase (Type III) | Catalyzes the iterative condensation of five malonyl-CoA units to form the pentaketide chromone aglycone. nih.govnih.govgoogle.com |
| C-glucosyltransferase | CGT | Glycosyltransferase (Family 1) | Catalyzes the attachment of a glucose moiety from a donor (e.g., UDP-glucose) to the chromone aglycone via a C-C bond. researchgate.netwikipedia.orgthieme-connect.com |
Enzymatic Steps in Chromone Glycoside Formation
The formation of isobiflorin from its basic precursors involves two major enzymatic stages: the synthesis of the chromone aglycone and its subsequent glycosylation.
Aglycone Formation : As detailed previously, Pentaketide Chromone Synthase (PCS) orchestrates the assembly of the aglycone, 5,7-dihydroxy-2-methylchromone, from malonyl-CoA. nih.govgoogle.com
C-Glycosylation : The defining step in isobiflorin synthesis is the attachment of a glucose molecule to the C-8 position of the chromone nucleus, forming a stable carbon-carbon bond. This reaction is catalyzed by a C-glucosyltransferase (CGT), which belongs to the broader family of UDP-glycosyltransferases (UGTs). nih.govresearchgate.net These enzymes facilitate the transfer of a glucose unit from an activated sugar donor, typically UDP-glucose, to the acceptor aglycone. While the specific CGT for isobiflorin has not been fully characterized, research on analogous compounds confirms that C-glycosylation of aromatic scaffolds like chromones is an established enzymatic process. researchgate.netwikipedia.org A promiscuous CGT from Aloe barbadensis has been shown to C-glycosylate various phenolic compounds, demonstrating the capability of these enzymes within chromone-producing plant species. thieme-connect.com The mechanism proceeds via a direct nucleophilic attack from an activated carbon on the aromatic ring onto the anomeric carbon of the glucose donor. researchgate.net
Postulated Cyclization Mechanisms and Intermediate Formation
The transformation of the linear polyketide chain into the bicyclic chromone structure involves specific cyclization reactions. After the iterative condensation of five malonyl-CoA units by PCS, a linear pentaketide intermediate is formed. This intermediate must undergo two crucial ring-closing events to yield the final chromone scaffold.
The proposed mechanism involves:
An intramolecular Claisen condensation reaction to form the aromatic A-ring of the chromone. nih.govnih.gov This type of cyclization is common in polyketide biosynthesis for forming phenolic rings.
A subsequent ring closure to form the heterocyclic γ-pyrone (C-ring). It has been suggested that this step may occur via a spontaneous Michael-like addition rather than being strictly enzyme-controlled, similar to what is observed in flavanone (B1672756) formation from chalcone. nih.govCurrent time information in Chatham County, US.nih.gov
The primary intermediate in this process is the fully assembled linear polyketide chain, which is then folded into the correct conformation within the PKS active site to facilitate the regioselective cyclizations. The stable cyclized product released from the enzyme is the aglycone, 5,7-dihydroxy-2-methylchromone, which serves as the immediate precursor for glycosylation. nih.govnih.gov
Table 2: Biosynthetic Intermediates
| Intermediate | Description | Role in Pathway |
| Acetyl-CoA | An activated two-carbon acyl group. | Primary precursor in the Acetic Acid Pathway. researchgate.net |
| Malonyl-CoA | A three-carbon dicarboxylic acid derivative. | The direct "extender unit" for polyketide chain elongation. nih.govnih.govgoogle.com |
| Linear Pentaketide | An open-chain molecule with five keto groups. | The product of five condensation cycles by PCS before cyclization. |
| 5,7-dihydroxy-2-methylchromone | The cyclized chromone aglycone. | The direct substrate for the C-glycosylation step. nih.govnih.gov |
Biosynthetic Relationship with Analogous Chromones
The biosynthetic pathway leading to isobiflorin is closely related to that of other chromones, with variations in the process accounting for the structural diversity within this class of compounds.
Biflorin (B1666995) : Isobiflorin is an isomer of biflorin, and they are often isolated from the same plant sources. Their close structural relationship suggests they share a common biosynthetic origin, likely diverging at or after the C-glycosylation step, possibly through the action of an isomerase or stereospecific glycosyltransferases acting on the same aglycone precursor.
Aloesone (B1238188) and Aloesin (B1665252) : Other chromones like aloesone are derived from a similar polyketide pathway but differ in the starting PKS. Aloesone synthase (ALS), for example, is a PKS that catalyzes the formation of a heptaketide (seven acetate units) aromatic pyrone. nih.govnih.gov This heptaketide precursor leads to chromones like aloesone, which can be subsequently glycosylated to form compounds such as aloesin (an 8-C-glucoside). nih.govnih.gov This highlights how different PKS enzymes (PCS vs. ALS) can utilize the same foundational pathway to produce polyketide chains of varying lengths, leading to different chromone backbones.
The diversity among chromones is therefore generated by the specific type of PKS determining the polyketide chain length, followed by the action of various "tailoring" enzymes, such as glycosyltransferases, methyltransferases, and hydroxylases, which modify the basic chromone scaffold.
Table 3: Comparison with Analogous Chromones
| Compound | Class | Polyketide Origin | Key Biosynthetic Features |
| Isobiflorin | Chromone C-glucoside | Pentaketide (5 acetate units) | Formed via PCS; undergoes C-8 glucosylation. nih.govgoogle.com |
| Biflorin | Chromone C-glucoside | Pentaketide (5 acetate units) | Isomer of isobiflorin, likely from the same aglycone precursor. |
| Aloesin | Chromone C-glucoside | Heptaketide (7 acetate units) | Formed via Aloesone Synthase (ALS); precursor is aloesone. nih.govnih.gov |
| 5,7-dihydroxy-2-methylchromone | Chromone | Pentaketide (5 acetate units) | The direct aglycone precursor to isobiflorin. nih.govnih.gov |
Chemical Synthesis and Derivatization Strategies for Isobiflorin and Analogues
De Novo Synthetic Approaches for Chromone (B188151) Scaffolds
The chromone ring system is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. ijrpc.comresearchgate.net These strategies often begin with substituted phenols and employ cyclization reactions to form the benzopyranone core.
Classical and widely used methods involve the intramolecular cyclization of 1-(2-hydroxyphenyl)-1,3-dione intermediates. These diketones can be generated through two primary pathways:
Baker-Venkataraman Rearrangement : This involves the base-catalyzed rearrangement of an O-acyl-2-hydroxyacetophenone to form the 1,3-diketone, which is then cyclized under acidic conditions to yield the chromone.
Claisen Condensation : A direct condensation of a 2-hydroxyacetophenone (B1195853) with an ester under basic conditions, followed by acid-catalyzed cyclization, also affords the chromone scaffold. ijrpc.com
Modern synthetic protocols offer milder conditions and broader substrate scope. One-pot procedures, often utilizing modified Baker-Venkataraman reactions, have been developed for efficiency. nih.gov Other notable synthetic strategies include:
Acid-Catalyzed Cyclizations : Various acids are employed as catalysts for the ring-closing step. Polyphosphoric acid (PPA) is effective for the synthesis of chromone-2-carboxylic acids from phenols. ijrpc.comresearchgate.net For other substrates, para-toluene sulfonic acid (PTSA) has been shown to be a suitable catalyst for phenolic hydroxyl and aldehyde condensation cyclization. ijrpc.com
Metalation Strategies : Ortho-directed metalation of methoxymethyl (MOM)-protected aryl ethers with organolithium reagents provides a versatile route to polycyclic chromone systems. ijrpc.com
N-Heterocyclic Carbene (NHC) Catalysis : NHCs have been utilized to catalyze the intramolecular carbon-carbon bond formation between an aldehyde and a nitrile or an activated alkyne, leading to the synthesis of 3-aminochromones or 3-alkylchromones, respectively.
These diverse methods provide a robust toolbox for constructing the foundational chromone structure of isobiflorin and its analogues, allowing for the introduction of various substituents on the aromatic ring as required.
Table 1: Selected De Novo Synthetic Methods for Chromone Scaffolds
| Method | Key Reagents/Catalysts | Starting Materials | Description | Reference(s) |
| Baker-Venkataraman Rearrangement & Cyclization | Base (e.g., KOH), Acid (e.g., H₂SO₄) | 2-Hydroxyacetophenones, Acyl chlorides | Rearrangement of an O-acylated phenol (B47542) to a 1,3-diketone, followed by acid-catalyzed cyclization. | ijrpc.com |
| Claisen Condensation & Cyclization | Base (e.g., NaH), Acid | 2-Hydroxyacetophenones, Esters | Base-mediated condensation to form a β-diketone intermediate, which is then cyclized. | ijrpc.com |
| PPA-Catalyzed Cyclization | Polyphosphoric Acid (PPA) | Phenols, β-Ketoesters | PPA promotes the condensation and ring closure to form the chromone ring. | ijrpc.comresearchgate.net |
| PTSA-Catalyzed Cyclization | para-Toluene Sulfonic Acid (PTSA) | Phenolic aldehydes | PTSA catalyzes the intramolecular condensation and cyclization. | ijrpc.com |
Strategies for Glycosylation and C-Glycoside Bond Formation
A critical step in the total synthesis of isobiflorin is the formation of the C-glycosidic bond, which links the sugar moiety to the chromone scaffold at the C-8 position. Unlike O-glycosidic bonds, C-glycosidic bonds are resistant to enzymatic and acidic hydrolysis, making them attractive for developing stable glycomimetic drugs. nih.gov However, their stereoselective synthesis is challenging.
Traditional methods for C-glycosylation, such as Friedel-Crafts type reactions, often require harsh conditions and pre-functionalized components, and they can suffer from poor stereocontrol. Modern transition-metal-catalyzed cross-coupling reactions have emerged as powerful and reliable alternatives. rsc.org
Key strategies for C-glycoside bond formation relevant to isobiflorin synthesis include:
Palladium-Catalyzed C-Glycosylation : This has become a highly effective method for constructing C-glycosidic bonds under mild conditions with good functional group tolerance. One prominent strategy involves the palladium-catalyzed cross-coupling of a glycal (a cyclic enol ether derivative of a sugar) with a halo-chromone, such as a 3-halo chromone derivative. rsc.org This approach generally provides C-glycosides with high α-selectivity.
Heck Reaction : Palladium-mediated Heck coupling between halo-chromones and sugar alkenes provides a viable route to C-glycosylvinyl chromones, which can be further modified.
N-Heterocyclic Carbene (NHC) Catalysis : NHCs can catalyze C-glycosylation through mechanisms like the Stetter reaction, which involves the 1,4-addition of an acyl anion equivalent to a suitable acceptor, such as a 2-nitroglucal.
These advanced methods offer precise control over the stereochemistry at the anomeric center, which is crucial for the biological activity of the final molecule.
Preparation of Isobiflorin Derivatives (e.g., 7-methoxy-isobiflorin)
The synthesis of isobiflorin derivatives allows for the exploration of structure-activity relationships and the optimization of biological properties. 7-methoxy-isobiflorin is a naturally occurring derivative that has been isolated from sources such as Artemisia absinthium and Zhuyeqing Liquor. researchgate.netthieme-connect.comscilit.comresearchgate.netconnectjournals.com While its direct total synthesis from simple starting materials is not widely reported, the preparation of the key 7-methoxy-chromone scaffold is well-established.
A common route to 7-methoxy-chromones starts with a correspondingly substituted phenol, typically 2-hydroxy-4-methoxyacetophenone. ijrpc.comrsc.org A three-step synthetic procedure can be employed to build a functionalized 7-methoxy-chromone core:
Chromone Formation : The 2-hydroxy-4-methoxyacetophenone undergoes condensation with an appropriate reagent, such as diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide, to form the ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate. rsc.org
Hydrolysis : The resulting ester is saponified, typically using an aqueous acid or base, to yield 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid. rsc.org
Further Functionalization : The carboxylic acid can then be converted into a variety of derivatives. For instance, it can be coupled with amines to form amides using peptide coupling agents like PyBOP. rsc.org
Once the 7-methoxy-chromone scaffold is synthesized, C-glycosylation at the C-8 position, using the methods described in section 6.2, would complete the synthesis of 7-methoxy-isobiflorin. The introduction of the methoxy (B1213986) group at the C-7 position is achieved by selecting the appropriately substituted starting phenol.
Structure-Activity Relationship (SAR) Studies through Synthetic Modification
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of isobiflorin and its analogues correlates with their biological activity. By systematically modifying different parts of the molecule, researchers can identify key pharmacophoric features and optimize potency and selectivity. nih.govmdpi.com
For chromone glycosides like isobiflorin, SAR studies typically focus on modifications at three main positions: the chromone core, the glycosyl unit, and the substituents on both moieties.
Chromone Scaffold Modification : The substitution pattern on the aromatic ring of the chromone is critical. For instance, in a series of synthesized chroman-4-one derivatives evaluated as SIRT2 inhibitors, larger, electron-withdrawing groups at the C-6 and C-8 positions were found to be favorable for activity. acs.org For a series of chromone-nitrogen mustard derivatives with anti-breast cancer activity, the presence of a 6-methoxy group on the chromone ring was part of the most potent compound identified. nih.gov
C-H Functionalization for Derivatization : Modern synthetic methods like transition-metal-catalyzed C-H functionalization offer powerful tools for late-stage derivatization of natural products. umich.eduuri.edu This allows for the direct introduction of new functional groups at previously unfunctionalized C-H bonds on the chromone or sugar part of isobiflorin, enabling rapid generation of analogues for SAR studies without the need for de novo synthesis.
These studies provide valuable insights into the molecular interactions between the compounds and their biological targets, guiding the rational design of new isobiflorin analogues with improved therapeutic potential. nih.gov
Table 2: Summary of Structure-Activity Relationship (SAR) Insights for Chromone Derivatives
| Compound Class | Biological Target/Activity | Key Structural Insights | Reference(s) |
| Chroman-4-one Derivatives | SIRT2 Inhibition | Larger, electron-withdrawing groups in C-6 and C-8 positions are favorable. An intact carbonyl group is crucial. | acs.org |
| Aloe Chromone C-Glucosides | BACE1 Inhibition | The C-2 isopropyl side chain substitutions (α-OH, β-OH, or keto) do not significantly affect activity. | researchgate.net |
| 2-Azolylchromone Derivatives | MAO-B Inhibition | The specific azole moiety at the C-2 position dramatically influences potency and selectivity for MAO-A vs. MAO-B. | nih.gov |
| 6-Methoxy-chromone Derivatives | Anti-breast Cancer | A 6-methoxy substituent was present in the most potent nitrogen mustard derivative. | nih.gov |
Investigations into the Biological Activities of Isobiflorin in Vitro and Computational
Anti-inflammatory Mechanisms and Cellular Modulation
Research has focused on the anti-inflammatory properties of isobiflorin, particularly its ability to modulate cellular responses in inflammatory conditions.
Inhibition of Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2) Production in Macrophages
Isobiflorin has demonstrated inhibitory effects on the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin E2 (PGE2), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. mdpi.comresearchgate.net One study reported that isobiflorin inhibited LPS-induced PGE2 production with a half-maximal inhibitory concentration (IC50) value of 46.0 μM. researchgate.netmedchemexpress.com In the same study, its inhibitory effect on NO production was observed to have an IC50 greater than 60 μM. researchgate.net This suggests a more potent inhibition of PGE2 compared to NO under the tested conditions.
Table 1: Inhibitory Effects of Isobiflorin on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Mediator | IC50 Value (μM) | Reference |
| Prostaglandin E2 (PGE2) | 46.0 | researchgate.netmedchemexpress.com |
| Nitric Oxide (NO) | > 60 | researchgate.net |
Modulation of Inflammatory Pathways (e.g., iNOS, COX-2 mRNA Expression)
The inhibitory action of isobiflorin on NO and PGE2 production is linked to its ability to modulate the expression of key enzymes involved in their synthesis. Studies have shown that related compounds suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the mRNA level. acs.org While direct data on isobiflorin's effect on iNOS and COX-2 mRNA is part of ongoing research, the inhibition of their products, NO and PGE2 respectively, strongly suggests an upstream regulatory role. mdpi.comresearchgate.net The expression of iNOS and COX-2 is a critical step in the inflammatory cascade, and their downregulation is a key mechanism for controlling inflammation. nih.govresearchgate.net
Effects on Signal Transducer and Activator of Transcription 1 (STAT1) Inactivation
Investigations into the molecular mechanisms underlying the anti-inflammatory effects of chromone (B188151) C-glucosides from Syzygium aromaticum have highlighted the role of the STAT1 signaling pathway. acs.orgnih.gov Biflorin (B1666995), a structurally similar compound to isobiflorin, has been shown to suppress inflammatory mediators through the inactivation of STAT1 in macrophages. acs.org This inactivation is a crucial event, as STAT1 phosphorylation and activation are key steps in the signaling cascade that leads to the expression of various pro-inflammatory genes, including iNOS. acs.org The findings on biflorin suggest a potential mechanism for isobiflorin's anti-inflammatory activity, warranting further specific investigation.
Antioxidant Properties and Radical Scavenging Mechanisms
The antioxidant potential of natural compounds is a significant area of research. While specific studies detailing the radical scavenging mechanisms of isobiflorin are not extensively available, flavonoids and related phenolic compounds are generally known for their antioxidant activity. mdpi.com This activity is often attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, a process known as hydrogen atom transfer (HAT). mdpi.com The resulting radical is stabilized by resonance, effectively neutralizing the chain reaction of oxidation. Another potential mechanism is single electron transfer (SET). mdpi.com The structural features of isobiflorin, including its phenolic hydroxyl groups, suggest it may possess radical scavenging capabilities, but further experimental validation is required to confirm and quantify this activity.
Antimicrobial and Antibacterial Efficacy
The potential of isobiflorin as an antimicrobial agent has been explored. In a study investigating inhibitors of the dengue virus (DENV) protease, isobiflorin, isolated from cloves, was identified as a moderate inhibitor. acs.org It exhibited an apparent IC50 value of 58.9 ± 1.3 μM against DENV2 protease. acs.org Another study reported an IC50 value of 219 ± 1.4 μM against DENV3 protease. researchgate.net These findings suggest a potential antiviral activity for isobiflorin, specifically targeting viral proteases. Further research is needed to determine its broader spectrum of antimicrobial and antibacterial efficacy against other pathogens.
Table 2: Inhibitory Activity of Isobiflorin against Dengue Virus Protease
| Dengue Virus Serotype | IC50 Value (μM) | Reference |
| DENV2 | 58.9 ± 1.3 | acs.org |
| DENV3 | 219 ± 1.4 | researchgate.net |
Antiviral Activities
Isobiflorin has been the subject of investigation for its potential antiviral properties, particularly against the Dengue virus. The Dengue virus protease, a crucial enzyme for viral replication, has been a primary target for these studies. acs.orgnih.gov The viral genome's single open reading frame is translated into a large polyprotein that must be cleaved by the viral protease, NS2B-NS3, to release functional non-structural proteins essential for creating new virus particles. acs.orgmdpi.com Inhibition of this protease is a key strategy for developing antiviral drugs. acs.orgacs.org
Research has demonstrated that isobiflorin can inhibit the NS2B-NS3 protease of the Dengue virus (DENV). acs.orgresearchgate.net In a study evaluating compounds isolated from the flower buds of Syzygium aromaticum (cloves), isobiflorin was identified as an inhibitor of the protease for both DENV serotype-2 (DENV2) and serotype-3 (DENV3). acs.orgresearchgate.netresearchgate.net
The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance required to inhibit a biological process by 50%. For the DENV2 NS2B-NS3 protease, isobiflorin exhibited an IC50 value of 58.9 ± 1.3 μM. acs.orgresearchgate.net Against the DENV3 protease, its inhibitory activity was weaker, with a determined IC50 value of 219 ± 1.4 μM. acs.orgresearchgate.net Its isomer, biflorin, showed similar IC50 values, suggesting the position of the glucose moiety does not significantly impact the inhibitory properties against these proteases. acs.org
| DENV Serotype | IC50 Value (μM) | Reference |
|---|---|---|
| DENV-2 | 58.9 ± 1.3 | acs.orgresearchgate.net |
| DENV-3 | 219 ± 1.4 | acs.orgresearchgate.net |
To understand how isobiflorin hinders the protease, enzyme kinetic analyses have been performed. acs.org These studies investigate the interaction between the inhibitor (isobiflorin), the enzyme (DENV NS2B-NS3 protease), and the substrate. acs.org The results from these analyses, using the Lineweaver-Burk model, indicated that isobiflorin acts as a competitive inhibitor of the DENV2 and DENV3 proteases. acs.orgresearchgate.net
Competitive inhibition means that isobiflorin and the natural substrate compete for the same binding site on the enzyme—the active site. researchgate.net The binding of isobiflorin to the active site prevents the substrate from binding, thereby blocking the enzyme's catalytic activity. acs.orgacs.org This mechanism was further supported by computational docking studies. acs.orgresearchgate.net
Molecular docking simulations have been employed to visualize and analyze the interaction between isobiflorin and the DENV NS2B-NS3 protease at an atomic level. acs.orgresearchgate.net These computational models help to predict the binding conformation and affinity of a ligand to its target protein. nih.gov For these studies, the 3D structure of the DENV NS2B-NS3 protease was obtained from the Protein Data Bank (PDB ID: 3U1I). researchgate.net
Using the AutoDock Vina program, the docking simulation for isobiflorin with the DENV3 protease yielded a top docking score of -6.8 kcal/mol. acs.orgresearchgate.net The computational model showed isobiflorin binding at the substrate-binding site of the protease. acs.orgresearchgate.net The binding is stabilized by a network of hydrogen bonds and hydrophobic contacts. acs.orgresearchgate.net This computational evidence reinforces the findings from enzyme kinetics, confirming that isobiflorin likely functions by physically blocking the active site of the protease. acs.orgresearchgate.net
| Viral Target | Docking Score (kcal/mol) | Reference |
|---|---|---|
| DENV3 NS2B-NS3 Protease | -6.8 | acs.orgresearchgate.net |
| SARS-CoV-2 Main Protease | -4.3917 | researchgate.net |
The main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19, is another critical enzyme for viral replication and a major target for antiviral drug discovery. nih.govmdpi.complos.org Like the DENV protease, the SARS-CoV-2 Mpro processes viral polyproteins, making it essential for the virus's life cycle. nih.govbiomedpharmajournal.org Given the structural and functional similarities between viral proteases, compounds active against one are sometimes evaluated against others.
An in silico study screened phytoconstituents from the genus Aloe against SARS-CoV-2 Mpro to identify potential inhibitors. researchgate.net In this computational screening, isobiflorin was included and showed a docking score of -4.3917 kcal/mol against the main protease. researchgate.net While this binding energy is less favorable than that observed for the DENV protease and other top candidate phytochemicals in the same study, it suggests a potential, albeit weak, interaction. researchgate.net These in silico findings highlight the utility of computational methods in rapidly screening compounds against emerging viral targets, although experimental validation is required to confirm any inhibitory activity. nih.govlums.edu.pk
Molecular Docking and Computational Modeling of Ligand-Target Interactions
Antiproliferative and Cytotoxic Activities in Cellular Models
Isobiflorin has also been evaluated for its potential to inhibit cell growth and induce cell death in cancer cell lines. researchgate.nettjnpr.org The cytotoxic activity of a compound refers to its ability to be toxic to cells, a desirable trait for anti-cancer agents. nih.gov
In one study, isobiflorin was isolated from Abrus cantoniensis and evaluated for its cytotoxicity against SMMC-7721 (hepatocellular carcinoma) and MHCC97-H (hepatocellular carcinoma) cell lines, although specific IC50 values were not detailed in the available abstract. researchgate.net Another study investigated extracts from various parts of Syzygium aromaticum, which contained isobiflorin as one of its three major phenolic compounds. tjnpr.org The extracts of flower buds and young flower buds, which also contained high levels of 2,4,6-trihydroxyacetophenone-3-C-β-D-glucoside and biflorin, displayed moderate cytotoxic activity against Hela (cervical cancer) and MDA-MB-231 (breast cancer) cell lines, with IC50 values ranging from 35.69 to 48.52 µg/mL. tjnpr.org However, all extracts showed low cytotoxicity against A549 (lung carcinoma) and HT-29 (colorectal adenocarcinoma) cells. tjnpr.org A separate investigation of compounds from Salvadora persica leaves also isolated isobiflorin, though the cytotoxic screening focused on a newly discovered chromen glycoside derivative.
| Cell Line | Cancer Type | Source of Isobiflorin/Extract | Observed Activity | Reference |
|---|---|---|---|---|
| SMMC-7721 | Hepatocellular Carcinoma | Abrus cantoniensis | Evaluated, results not specified | researchgate.net |
| MHCC97-H | Hepatocellular Carcinoma | Abrus cantoniensis | Evaluated, results not specified | researchgate.net |
| Hela | Cervical Cancer | Syzygium aromaticum extract | Moderate cytotoxicity (IC50 35.69-40.88 µg/mL) | tjnpr.org |
| MDA-MB-231 | Breast Cancer | Syzygium aromaticum extract | Moderate cytotoxicity (IC50 39.56-48.52 µg/mL) | tjnpr.org |
| A549 | Lung Carcinoma | Syzygium aromaticum extract | Low cytotoxicity | tjnpr.org |
| HT-29 | Colorectal Adenocarcinoma | Syzygium aromaticum extract | Low cytotoxicity | tjnpr.org |
Influence on Cellular Signaling Cascades and Gene Expression
A biochemical or signaling cascade is a series of chemical reactions within a cell, where one event triggers the next, ultimately leading to a specific cellular response. wikipedia.orgplos.org These pathways are crucial for regulating functions like cell growth, proliferation, and death (apoptosis). nih.govpressbooks.pub In cancer, many signaling pathways, such as PI3K/Akt/mTOR and Ras/Raf/MEK/ERK, are deregulated, leading to uncontrolled cell division and survival. nih.govfrontiersin.orgmdpi.com Natural compounds are known to exert anticancer effects by modulating these very pathways. frontiersin.org
Research suggests that isobiflorin can influence signaling cascades involved in cellular communication and gene expression. biosynth.com Its potential to interfere with tumor growth and metastasis is an area of active investigation. biosynth.com The ability of natural compounds, including flavonoids and related structures, to induce cancer cell death is often mediated through the regulation of multiple cellular signaling pathways. nih.gov By modulating these pathways, such compounds can trigger apoptosis in cancerous cells, often without affecting normal cells. nih.govfrontiersin.org While the broader class of isoflavones has been shown to regulate pathways like Akt, NF-κB, and MAPK, the specific signaling cascades and gene expression profiles directly altered by isobiflorin are still being elucidated. nih.gov
Neuropharmacological Explorations (e.g., Antidepressant Potential)
The potential of natural compounds to modulate neurological pathways is a significant area of modern pharmacological research. Isobiflorin, a chromone-C-glucoside isolated from plants such as Syzygium aromaticum (clove), has been investigated for various biological activities. nih.govresearchgate.net While direct and extensive research into the antidepressant effects of isobiflorin is still emerging, its classification as a chromone derivative provides a strong rationale for exploring its potential in this area. The chromone scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a promising basis for developing inhibitors of key enzymes involved in neuropsychiatric disorders. nih.govresearchgate.net
A primary mechanism of action for many antidepressant drugs is the inhibition of monoamine oxidase (MAO) enzymes. wikipedia.org These enzymes, which exist in two isoforms (MAO-A and MAO-B), are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain. wikipedia.orgptherpscid.com By inhibiting these enzymes, the levels of these crucial neurotransmitters in the synaptic cleft can be increased, which is believed to alleviate depressive symptoms. ptherpscid.com The exploration of isobiflorin's antidepressant potential is therefore logically centered on its hypothetical interaction with MAO enzymes, drawing inferences from computational models and in vitro studies of related chromone structures.
Computational Studies
Molecular docking simulations are powerful computational tools used to predict the binding affinity and interaction patterns between a ligand (like isobiflorin) and a target protein (like MAO-A or MAO-B). frontiersin.org While specific docking studies for isobiflorin against MAO enzymes are not extensively documented in publicly available literature, numerous studies on analogous chromone derivatives have demonstrated their significant potential as MAO inhibitors. nih.govtandfonline.comacs.orgnih.gov
These computational analyses reveal that the chromone nucleus fits well into the hydrophobic active sites of both MAO-A and MAO-B. wikipedia.org Molecular modeling of various chromone-3-phenylcarboxamide derivatives has identified key structural interactions. For instance, docking studies with MAO-B have shown that the chromone moiety can be situated near the flavin adenine (B156593) dinucleotide (FAD) cofactor, with specific π-π stacking interactions between parts of the inhibitor and key amino acid residues like Tyr326 and Tyr435, which are critical for ligand binding and enzyme selectivity. nih.gov Theoretical investigations using quantitative structure-activity relationship (QSAR) models further support that chromone derivatives can be potent MAO inhibitors, with key features like hydrogen bond acceptors and hydrophobic regions contributing significantly to their inhibitory activity. tandfonline.com
The insights gained from these related compounds suggest a plausible mechanism by which isobiflorin could interact with and inhibit MAO enzymes, providing a solid foundation for future, specific computational studies on isobiflorin itself.
Table 1: Representative Molecular Docking Data for Chromone Derivatives against MAO-B This table presents data for chromone derivatives analogous to isobiflorin to illustrate the potential of the chemical scaffold. Data for isobiflorin itself is not currently available.
| Compound | Target Protein | Docking Score/Binding Energy | Key Interacting Residues | Source |
| Chromone-3-phenylcarboxamide derivative | MAO-B | Not specified | Tyr326, Tyr435 | nih.gov |
| N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide | MAO-B | Not specified | Forms H-bonds with backbone atoms | acs.org |
| N-(3',4'-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide | MAO-B | Not specified | Interacts with catalytic site residues | acs.org |
| Chromone-based compound 2g | MAO-A | Lower CDOCKER energy than control | Not specified | tandfonline.com |
| Chromone-based compound 2f | MAO-B | Similar CDOCKER energy to control | Similar binding pattern to control | tandfonline.com |
In Vitro Investigations
In vitro assays provide experimental validation for the biological activity predicted by computational models. These assays typically measure the concentration of a compound required to inhibit 50% of an enzyme's activity (the IC₅₀ value).
Direct in vitro studies confirming the MAO-inhibitory activity of purified isobiflorin are limited. However, evidence from related compounds and extracts strongly supports this line of inquiry. For example, an ethanolic extract from the leaves of Syzygium cumini, a plant from the same genus as the source of isobiflorin, demonstrated in vitro inhibition of MAO activity with an IC₅₀ value of 432.7 µg/mL. researchgate.net Furthermore, eugenol, the primary component of clove oil from Syzygium aromaticum, has been shown to preferentially inhibit MAO-A in vitro. researchgate.net
More specifically, extensive in vitro screening of synthetic libraries of chromone derivatives has identified numerous potent and selective MAO inhibitors. acs.orgnih.gov For example, certain N-(substituted-phenyl)-4-oxo-4H-chromene-3-carboxamides have shown exceptionally potent MAO-B inhibition, with IC₅₀ values in the picomolar to nanomolar range. acs.org These findings confirm that the chromone scaffold is highly effective for MAO inhibition.
While not a direct measure of antidepressant activity, isobiflorin has been shown to possess anti-inflammatory properties. One study found that isobiflorin inhibits lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE₂) production with an IC₅₀ value of 46.0 μM. medchemexpress.com This is relevant as neuroinflammation is increasingly implicated in the pathophysiology of depression.
Table 2: In Vitro MAO Inhibitory Activity of Representative Chromone Derivatives This table presents data for chromone derivatives analogous to isobiflorin to illustrate the proven bioactivity of the chemical scaffold. Data for isobiflorin itself is not currently available.
| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Inhibition Type | Source |
| N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide | hMAO-B | 403 pM | Competitive, Reversible | acs.org |
| N-(3',4'-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide | hMAO-B | 669 pM | Noncompetitive, Reversible | acs.org |
| Chromane-2,4-dione derivative (Compound 133) | MAO-B | 0.638 µM | Not specified | nih.gov |
| Lazabemide (Reference Drug) | MAO-B | 0.091 µM | Reversible | nih.gov |
Analytical Methodologies for Isobiflorin Quantification and Quality Control
Development and Validation of HPLC-PDA Methods for Quantitative Analysis
High-performance liquid chromatography with photodiode array detection (HPLC-PDA) stands as a widely used method for the simultaneous quantification of multiple bioactive constituents in herbal products, including isobiflorin. scispace.com The development of such a method involves a systematic optimization of chromatographic conditions to achieve adequate separation and resolution of the target analyte from other components in the sample matrix.
A validated HPLC-PDA method was developed for the simultaneous determination of 18 compounds in Zhuyeqing Liquor, with isobiflorin being one of the key analytes. scispace.com The chromatographic separation was performed on a SHIMADZU VP-ODS column (4.6 × 150 mm, 5 μm) maintained at a temperature of 30°C. scispace.com A gradient elution system using methanol (B129727) and 0.1% phosphoric acid as the mobile phase was employed to effectively separate the compounds. scispace.com The photodiode array detector was set to monitor specific wavelengths for optimal detection of the various analytes. scispace.com The peak purity of analytes like isobiflorin can be assessed using a PDA detector, which measures ultraviolet (UV) absorbance across the peak to identify spectral variations that might indicate co-elution with impurities. sepscience.com
Validation of the analytical method is crucial to ensure that it is suitable for its intended purpose. particle.dk Following the International Conference on Harmonisation (ICH) guidelines, key validation parameters are assessed. mdpi.com For the quantitative analysis of isobiflorin, the optimized HPLC method demonstrated good performance characteristics. scispace.com
Table 1: Validation Parameters for Isobiflorin Quantification by HPLC-PDA
| Validation Parameter | Result for Isobiflorin | Reference |
|---|---|---|
| Linearity (r) | ≥ 0.9991 | scispace.com |
| Precision (RSD) | < 1.47% | scispace.com |
| Recovery | 97.40% to 103.44% | scispace.com |
| Limit of Detection (LOD) | 0.20 × 10⁻⁴ to 64.90 × 10⁻⁴ µg/µL | scispace.com |
Source: Adapted from data on the simultaneous quantification of constituents in Zhuyeqing Liquor. scispace.com
This validated HPLC-PDA method provides a reliable tool for the routine quantitative analysis of isobiflorin in complex mixtures. scispace.com
LC-MS/MS for Trace Analysis and Multi-Constituent Profiling
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity, making it ideal for trace-level analysis and comprehensive chemical profiling. creative-proteomics.comveedalifesciences.com This method combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. bioanalysis-zone.com For complex samples where analytes might be present at very low concentrations, LC-MS/MS offers significant advantages over conventional HPLC-PDA methods. creative-proteomics.com
In the context of isobiflorin analysis, LC-MS/MS, particularly high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS/MS), has been utilized for chemical characterization. up.ac.za The technique allows for the identification of compounds based on their retention time, accurate molecular weight, and specific fragmentation patterns (MS/MS spectra). mdpi.com
The primary benefits of using LC-MS/MS for analyzing compounds like isobiflorin include:
High Sensitivity: Triple-quadrupole LC-MS/MS (LC-QqQ-MS) operating in multiple reaction monitoring (MRM) mode can detect impurities and trace components at levels significantly lower than those required by regulatory authorities. nih.gov This is crucial for identifying trace amounts of isobiflorin or its metabolites in biological matrices.
High Selectivity: The technique can distinguish the analyte of interest from a complex background matrix, minimizing interference and ensuring accurate quantification. mdpi.com By selecting a specific precursor ion (the molecular ion of isobiflorin) and monitoring its unique product ions, the method achieves a high degree of specificity.
Structural Information: The fragmentation data obtained from the second stage of mass spectrometry provides valuable information about the molecule's structure, which aids in the unequivocal identification of unknown compounds or metabolites. creative-proteomics.com
This enhanced capability makes LC-MS/MS an indispensable tool for in-depth phytochemical profiling, metabolism studies, and the detection of trace-level analytes in complex samples. creative-proteomics.com
Methodological Considerations for Accuracy, Precision, and Linearity
The validation of an analytical method ensures the reliability, consistency, and accuracy of the results. For the quantification of isobiflorin, the key parameters of accuracy, precision, and linearity must be rigorously evaluated according to established guidelines. particle.dkwjarr.com
Accuracy: Accuracy reflects the closeness of the measured value to the true value. elementlabsolutions.com It is typically assessed through recovery studies, where a known amount of pure isobiflorin standard is added (spiked) into the sample matrix and then analyzed. chromatographyonline.com The percentage of the spiked amount that is recovered by the method indicates the accuracy. For the HPLC-PDA method used to quantify isobiflorin, the recovery was reported to be between 97.40% and 103.44%, which demonstrates a high degree of accuracy. scispace.com
Precision: Precision measures the degree of agreement among a series of measurements from the same homogeneous sample. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) of a set of replicate measurements. Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). chromatographyonline.com An RSD value of less than 1.47% for the analysis of isobiflorin indicates excellent precision of the method. scispace.com
Linearity: Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. wjarr.com To establish linearity, a series of standard solutions of isobiflorin at different concentrations are analyzed. The response (peak area) is then plotted against concentration, and a linear regression analysis is performed. A correlation coefficient (r or r²) close to 1 indicates a strong linear relationship. The HPLC method for isobiflorin showed a correlation coefficient (r) of ≥ 0.9991, confirming its linearity over the tested concentration range. scispace.com
Table 2: Summary of Methodological Performance for Isobiflorin Analysis
| Parameter | Definition | Acceptance Criteria/Reported Value for Isobiflorin | Reference |
|---|---|---|---|
| Accuracy (% Recovery) | Closeness of test results to the true value. | 97.40% - 103.44% | scispace.comelementlabsolutions.com |
| Precision (% RSD) | Closeness of agreement between a series of measurements. | < 1.47% | scispace.comelementlabsolutions.com |
| Linearity (r) | Proportionality of results to analyte concentration. | ≥ 0.9991 | scispace.comwjarr.com |
Applications in Phytochemical Quality Control and Standardization
The standardization of herbal products is essential to ensure their quality, safety, and efficacy. gsconlinepress.com Analytical methods, once validated, become critical tools for the quality control and standardization of herbal materials and finished products containing isobiflorin. researchgate.net Isobiflorin can serve as a phytochemical marker for this purpose. scispace.com
The applications of the validated HPLC-PDA and LC-MS/MS methods for isobiflorin include:
Authentication of Raw Materials: The presence and quantity of isobiflorin can help verify the identity and quality of the plant material used, such as the flower buds of Syzygium aromaticum (cloves) or other source plants. acs.orgplantsjournal.com
Quality Control of Finished Products: The developed HPLC-PDA method has been successfully applied to quantify isobiflorin in the functional beverage Zhuyeqing Liquor, demonstrating its utility in ensuring product consistency and adherence to quality standards. scispace.com By quantifying marker compounds like isobiflorin, manufacturers can monitor the manufacturing process and ensure batch-to-batch consistency.
Stability Testing: Quantitative methods are used in stability studies to determine how the concentration of isobiflorin changes over time under various storage conditions, which helps establish the shelf-life of the product.
Development of Standardized Extracts: By accurately measuring the content of active or marker compounds, extracts can be standardized to contain a specific amount of isobiflorin, which is a prerequisite for their potential use in phytotherapeutic applications. mdpi.com
Future Research Trajectories and Translational Outlook for Isobiflorin
Elucidating Undiscovered Biological Mechanisms
While isobiflorin has demonstrated inhibitory activity against viral proteases, such as that of the Dengue virus (DENV), the complete spectrum of its biological targets and mechanisms of action is not fully understood. mdpi.comresearchgate.netacs.orgfigshare.com Future research should focus on identifying novel intracellular binding partners and signaling pathways modulated by isobiflorin. This could involve unbiased screening approaches, such as affinity chromatography-mass spectrometry, to pull down interacting proteins from cell lysates. Elucidating these undiscovered mechanisms is crucial for uncovering new therapeutic applications for isobiflorin and understanding its polypharmacological profile. For instance, its anti-inflammatory properties, suggested by the inhibition of nitric oxide and prostaglandin (B15479496) E2 production, warrant further investigation into the upstream signaling cascades involved. acs.orgresearchgate.net
Exploration of Novel Synthetic Routes and Derivatization Strategies
To facilitate further preclinical and clinical investigation, the development of efficient and scalable synthetic routes for isobiflorin is paramount. Current reliance on isolation from natural sources like cloves (Syzygium aromaticum) can be a bottleneck for large-scale production. researchgate.netnih.gov Exploring novel synthetic strategies, potentially inspired by biosynthetic pathways, could provide a sustainable and reliable supply of the compound. sioc.ac.cn
Furthermore, derivatization of the isobiflorin scaffold presents a significant opportunity to enhance its therapeutic properties. researchgate.net Structure-activity relationship (SAR) studies can guide the rational design of new analogues with improved potency, selectivity, and pharmacokinetic profiles. For example, modification of the glycosidic moiety or the chromone (B188151) core could lead to derivatives with enhanced antiviral activity or novel biological functions. nih.gov The development of a library of isobiflorin derivatives would be a valuable resource for screening against a wide range of biological targets. iiserpune.ac.in
Advanced Computational Studies and Artificial Intelligence in Isobiflorin Research
Advanced computational approaches, including molecular docking and molecular dynamics simulations, have already provided insights into the binding of isobiflorin to viral proteases. mdpi.comresearchgate.net Future computational studies can be expanded to predict its interaction with other potential targets identified through experimental screening or literature mining. These in silico methods can prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. mdpi.com
The integration of artificial intelligence (AI) and machine learning can further revolutionize isobiflorin research. columbia.edu AI algorithms can be trained on existing data to predict the biological activities of novel isobiflorin derivatives, identify potential off-target effects, and even propose novel synthetic routes. mdpi.comnih.goveurobioimaging.eu By analyzing vast datasets from genomics, proteomics, and chemical biology, AI can help to identify complex patterns and relationships that may not be apparent through traditional analysis, offering a powerful tool to guide future research directions. columbia.edu
Potential as a Pharmacological Probe for Biological Pathways
Beyond its direct therapeutic potential, isobiflorin and its derivatives can serve as valuable pharmacological probes to investigate complex biological pathways. By selectively inhibiting specific enzymes or protein-protein interactions, these molecules can be used to dissect the roles of individual components within a signaling cascade. For example, its documented inhibitory effect on DENV protease makes it a useful tool to study the viral replication cycle. researchgate.netacs.orgacs.org The development of photo-activatable or fluorescently tagged versions of isobiflorin could enable real-time imaging and tracking of its interactions within living cells, providing unprecedented spatial and temporal resolution of its molecular targets.
Integration with Systems Biology and Omics Approaches
To gain a holistic understanding of isobiflorin's effects, future research should integrate systems biology and multi-omics approaches. nih.govnih.govfrontiersin.org This involves the comprehensive analysis of changes in the genome, transcriptome, proteome, and metabolome of cells or organisms upon treatment with isobiflorin. nih.govnih.gov Such an approach can reveal the global impact of the compound on cellular networks and identify key pathways and biomarkers associated with its therapeutic effects. institut-curie.orgomicscouts.com For instance, transcriptomic analysis could identify genes whose expression is altered by isobiflorin, providing clues about its mechanism of action and potential off-target effects. Metabolomic studies could reveal changes in cellular metabolism, further elucidating its biological impact. nih.gov
Challenges and Opportunities in Isobiflorin Academic Research
A primary challenge in isobiflorin research is its limited availability from natural sources. udom.ac.tz Overcoming this requires the development of efficient and cost-effective synthetic methods. Another challenge lies in fully characterizing its mechanism of action, given its potential to interact with multiple cellular targets.
Despite these challenges, significant opportunities exist. The growing interest in natural products for drug discovery provides a fertile ground for isobiflorin research. dntb.gov.uaresearchgate.netmdpi.com Its established antiviral activity against Dengue virus provides a strong foundation for further development as an anti-infective agent. acs.orgfigshare.com Furthermore, the application of cutting-edge technologies such as AI and systems biology offers powerful new tools to unlock the full therapeutic potential of this promising natural compound. Collaborative efforts between chemists, biologists, and computational scientists will be crucial to advancing our understanding and application of isobiflorin.
Table of Research Findings on Isobiflorin's Inhibitory Activity
| Target | Organism/System | IC50 Value | Reference |
| DENV2 NS2B-NS3 protease | Dengue Virus Serotype 2 | 58.9 ± 1.3 µM | acs.orgresearchgate.net |
| DENV3 NS2B-NS3 protease | Dengue Virus Serotype 3 | 219 ± 1.4 µM | researchgate.net |
| Prostaglandin E2 (PGE2) production | RAW 264.7 macrophages | 46.0 µM | acs.orgresearchgate.net |
| Nitric Oxide (NO) production | RAW 264.7 macrophages | > 60 µM | acs.orgresearchgate.net |
Q & A
Q. What are the primary natural sources of Isobiflorin, and what methodological considerations are crucial for optimizing its extraction in laboratory settings?
Isobiflorin is predominantly isolated from Syzygium aromaticum (cloves) and select Paeonia species. Extraction optimization requires careful selection of solvents (e.g., methanol or ethanol-water mixtures), temperature control (40–60°C to prevent degradation), and chromatographic purification steps (e.g., silica gel or HPLC). Validation via NMR (¹H/¹³C) and mass spectrometry ensures structural integrity .
Q. Which analytical techniques are most reliable for characterizing Isobiflorin’s purity and structural conformation?
High-performance liquid chromatography (HPLC) with UV detection at 230–280 nm is standard for purity assessment. Structural confirmation requires tandem techniques: ¹H/¹³C NMR for glycosidic linkage analysis and high-resolution mass spectrometry (HR-MS) for molecular weight validation. Cross-referencing with published spectral libraries minimizes misidentification .
Q. What safety protocols are recommended for handling Isobiflorin in preclinical studies?
Isobiflorin should be handled in a fume hood with PPE (gloves, lab coats, goggles). Storage conditions (2–8°C in airtight containers) and disposal via certified chemical waste channels are critical. Toxicity screening (e.g., acute toxicity assays in rodent models) is advised before in vivo applications .
Advanced Research Questions
Q. How can researchers design experiments to elucidate Isobiflorin’s mechanism of action in inhibiting viral proteases?
Computational docking studies (e.g., AutoDock Vina) can predict Isobiflorin’s binding affinity to Dengue NS2B-NS3 protease. In vitro validation via fluorescence resonance energy transfer (FRET) assays using fluorogenic substrates (e.g., Boc-Gly-Arg-Arg-MCA) quantifies inhibitory activity. Dose-response curves (IC50) and molecular dynamics simulations refine mechanistic insights .
Q. What strategies address contradictions in reported IC50 values for Isobiflorin’s antiviral activity across experimental models?
Variability in IC50 values often arises from differences in cell lines (e.g., Vero vs. Huh7), assay conditions (pH, temperature), and substrate concentrations. Standardizing protocols (e.g., fixed MOI in viral titers) and validating results with orthogonal assays (e.g., plaque reduction neutralization tests) enhance reproducibility .
Q. How should researchers optimize in vivo pharmacokinetic studies of Isobiflorin to improve bioavailability data?
Use stable isotope-labeled Isobiflorin (e.g., ¹³C-labeled) for precise LC-MS/MS quantification in plasma. Administer via intravenous and oral routes in parallel to calculate absolute bioavailability. Consider nanoformulations (liposomes) to enhance solubility and absorption .
Methodological Best Practices
- Experimental Replication : Include triplicate technical and biological replicates to address biological variability .
- Data Presentation : Use color-coded heatmaps for dose-response data and avoid overcrowded figures (max 3 subpanels per figure) .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons; report p-values and effect sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
